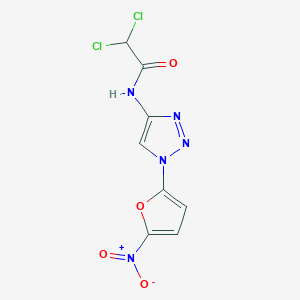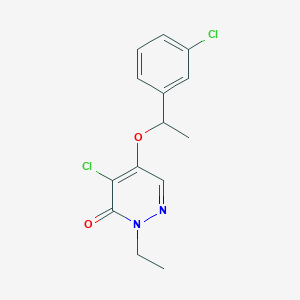
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a complex organic compound that features both pyrimidine and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Quinoline Ring Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Two Moieties: The final step would involve coupling the pyrimidine and quinoline rings under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the double bonds or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Biochemistry: Studying its interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylpyrimidine: Shares the pyrimidine core but lacks the quinoline moiety.
Quinolin-8-one: Contains the quinoline structure but not the pyrimidine ring.
Uniqueness
The unique combination of pyrimidine and quinoline rings in 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
CAS No. |
833488-12-3 |
|---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23) |
InChI Key |
QTPVSMFKUSIORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)

![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)


![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)




